Home > Products > Screening Compounds P102278 > Multitarget AD inhibitor-1
Multitarget AD inhibitor-1 -

Multitarget AD inhibitor-1

Catalog Number: EVT-15278745
CAS Number:
Molecular Formula: C29H38N2O
Molecular Weight: 430.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Multitarget AD inhibitor-1 is a compound designed for the treatment of Alzheimer's disease (AD). It functions as a reversible and selective inhibitor of butyrylcholinesterase, with specific inhibitory activity against β-secretase and amyloid/tau aggregation. This compound aims to address the multifactorial nature of Alzheimer's disease by targeting multiple biological pathways involved in its progression. The compound is particularly notable for its potential to enhance therapeutic efficacy compared to traditional single-target drugs.

Source and Classification

Multitarget AD inhibitor-1 is classified as a multitarget-directed ligand, which means it is engineered to interact with multiple biological targets associated with Alzheimer's disease. This classification reflects a growing trend in drug development that seeks to improve treatment outcomes by addressing various mechanisms of action simultaneously . The compound has been synthesized through innovative approaches that combine elements from existing drugs and novel chemical scaffolds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Multitarget AD inhibitor-1 involves several key steps, primarily focusing on the hybridization of established pharmacophores. One prominent method includes the combination of tacrine, a known acetylcholinesterase inhibitor, with pyrimidone derivatives using cysteamine or cystamine as linkers. This approach allows for the retention of pharmacological activity while introducing new functionalities aimed at enhancing multi-target capabilities .

The synthetic process typically employs standard organic chemistry techniques such as:

  • Condensation Reactions: To form new bonds between molecular fragments.
  • Purification: Utilizing column chromatography to isolate the desired product.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of Multitarget AD inhibitor-1 features a complex arrangement that allows it to interact with multiple targets effectively. While specific structural data is not provided in the search results, it is known that the compound incorporates elements that facilitate binding to both butyrylcholinesterase and β-secretase. The structural design aims to optimize interactions within active sites, enhancing selectivity and potency.

Chemical Reactions Analysis

Reactions and Technical Details

Multitarget AD inhibitor-1 undergoes several chemical reactions that can modify its structure and activity:

  • Oxidation: This reaction can introduce functional groups that may alter binding characteristics.
  • Reduction: Used to modify existing functional groups, potentially enhancing activity.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of diverse functional groups, which can improve multi-target interactions.

Common reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Mechanism of Action

Process and Data

The mechanism of action for Multitarget AD inhibitor-1 involves several pathways:

  1. Inhibition of Butyrylcholinesterase: By blocking this enzyme, the compound helps increase acetylcholine levels, enhancing cholinergic signaling.
  2. Inhibition of β-secretase: This action reduces the production of amyloid-beta peptides, which are implicated in plaque formation.
  3. Prevention of Amyloid Beta and Tau Aggregation: The compound stabilizes proteins involved in neurodegenerative processes, thereby mitigating neurotoxicity associated with Alzheimer's disease.

These combined actions contribute to a multifaceted approach in treating Alzheimer's disease, targeting both symptomatic relief and disease modification .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Multitarget AD inhibitor-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data was not provided but is essential for understanding its pharmacokinetics.
  • Solubility: The compound's solubility in various solvents impacts its bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Analytical methods such as high-performance liquid chromatography may be employed to assess these properties during development.

Applications

Scientific Uses

Multitarget AD inhibitor-1 has significant applications in various fields:

  • Chemistry: It serves as a model for developing multi-target drug candidates, providing insights into synthetic methodologies.
  • Biology: The compound is utilized in research to explore biochemical pathways related to Alzheimer's disease, particularly those involving cholinesterases and amyloid precursor proteins.
  • Medicine: Its primary application lies in developing therapeutic strategies aimed at slowing or halting Alzheimer's disease progression by addressing multiple pathological mechanisms simultaneously.
  • Industry: Pharmaceutical companies are actively investigating this compound for potential development into a viable treatment option for Alzheimer's disease due to its broad target profile .
Introduction to Multitarget Therapeutics in Alzheimer’s Disease

Multifactorial Pathogenesis of Alzheimer’s Disease: Key Pathways and Targets

Alzheimer’s disease (AD) is characterized by a complex interplay of pathological pathways, including:

  • Amyloid-β (Aβ) aggregation: Driven by dysregulated cleavage of amyloid precursor protein (APP) by β-secretase (BACE1), leading to neurotoxic plaque deposition [2] [3].
  • Tau pathology: Hyperphosphorylation of tau protein by kinases (GSK-3β, LRRK2, CK1δ) forms neurofibrillary tangles, disrupting neuronal integrity [1] [5].
  • Neuroinflammation: Activated microglia and astrocytes release pro-inflammatory cytokines, exacerbating neuronal damage [1] [9].
  • Oxidative stress: Metal ion dyshomeostasis (Fe²⁺/Cu⁺) and mitochondrial dysfunction amplify reactive oxygen species (ROS) generation [3] [5].
  • Cholinergic deficit: Reduced acetylcholine (ACh) levels impair synaptic transmission and cognitive function [10].

Table 1: Core Pathological Mechanisms in AD

PathwayKey TargetsBiological Impact
Aβ aggregationBACE1, APP cleavagePlaque formation, synaptic toxicity
Tau hyperphosphorylationGSK-3β, LRRK2Neurofibrillary tangle formation
NeuroinflammationMicroglia, cytokinesNeuronal loss, synaptic dysfunction
Oxidative stressMetal ions, mitochondrial enzymesLipid/protein oxidation, DNA damage
Cholinergic deficitAChE, BuChECognitive impairment

Rationale for Multitarget-Directed Ligands (MTDLs) in Neurodegenerative Therapy

Single-target therapies (e.g., BACE1 inhibitors, cholinesterase inhibitors) face high clinical failure rates due to AD’s multifactorial nature. MTDLs address this via:

  • Synergistic effects: Simultaneous inhibition of BACE1 and kinases (e.g., GSK-3β) reduces both Aβ plaques and tau tangles [1] [4].
  • Overcoming compensatory mechanisms: Blocking parallel pathways (e.g., Aβ production and neuroinflammation) prevents target bypass [5] [8].
  • Improved pharmacokinetics: Single molecules with balanced affinities avoid drug-drug interactions inherent in polypharmacy [1] [7].
  • Neuroprotection: Incorporation of metal-chelating or antioxidant moieties counters oxidative stress [3] [9].

Table 2: MTDL Strategies vs. Traditional Therapeutics

ApproachAdvantagesLimitations
Single-target drugsHigh selectivityLimited efficacy in multifactorial disease
PolypharmacyFlexible target modulationDrug interactions, compliance issues
MTDLsUnified pharmacokinetics, synergistic effectsMolecular weight/druggability challenges

Emergence of "Multitarget AD Inhibitor-1" as a Paradigm Shift in AD Drug Discovery

"Multitarget AD Inhibitor-1" exemplifies next-generation MTDLs, integrating three pharmacophores to modulate:

  • BACE1 inhibition: Reduces Aβ production via substrate-competitive binding in the catalytic site [1].
  • Kinase inhibition: Targets tau-aggregating kinases (LRRK2, GSK-3β) with IC₅₀ values of 1.83–1.88 μM [1].
  • Cholinesterase modulation: Butyrylcholinesterase (BuChE) inhibition elevates ACh and suppresses Aβ malignant plaque transformation [8] [10].Its design leverages in situ click chemistry and structure-based pharmacophore fusion, enabling optimal occupancy of BACE1’s elongated catalytic cleft while preserving kinase-binding efficiency [1] [6]. This represents a shift from palliative to disease-modifying strategies.

Properties

Product Name

Multitarget AD inhibitor-1

IUPAC Name

1-[(3-tert-butylphenyl)methylamino]-3-(3,3-diphenylpropylamino)propan-2-ol

Molecular Formula

C29H38N2O

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3

InChI Key

QEVPSMYJQDNACG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.